1-(1H-indol-4-yl)-N-methylmethanamine
Overview
Description
1-(1H-indol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 160.100048391 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential through SIRT1 Inhibition
The compound 1-(1H-indol-4-yl)-N-methylmethanamine, as part of indole-based derivatives, has been explored for its anticancer properties. A study by Panathur et al. (2013) synthesized a series of derivatives, focusing on the inhibition of the SIRT1 enzyme, which plays a crucial role in cancer cell survival and proliferation. One particular compound, IT-14, demonstrated potent inhibitory action against prostate hyperplasia in vivo, highlighting the therapeutic potential of indole-based molecules in cancer treatment. The compound's interaction with SIRT1 was further supported by molecular docking simulations, suggesting a promising pathway for developing new anticancer agents (Panathur et al., 2013).
Role in Anticonvulsant Therapy
The synthesis and evaluation of heterocyclic Schiff bases, including indole derivatives, have shown significant promise in anticonvulsant therapy. Pandey and Srivastava (2011) reported the synthesis of several Schiff bases that exhibited potent anticonvulsant activity in various models, indicating the therapeutic potential of these compounds in managing seizures. These findings highlight the versatility of indole-based structures in the development of new anticonvulsant medications (Pandey & Srivastava, 2011).
Corrosion Inhibition
Indole derivatives have also been investigated for their utility in corrosion inhibition, particularly for protecting mild steel in acidic environments. Verma et al. (2016) studied the efficiency of 3-amino alkylated indoles as corrosion inhibitors, revealing that compounds with cyclic amino groups offer superior protection. Their work combines experimental data and theoretical studies, demonstrating how these compounds adsorb onto the steel surface to prevent corrosion, illustrating the industrial applications of indole derivatives beyond pharmacological uses (Verma et al., 2016).
Antidepressant Effects
Research into the antidepressant effects of chlorinated tetracyclic compounds related to indole derivatives has uncovered significant potential. Karama et al. (2016) synthesized compounds homologous to known antidepressant drugs and tested them in mice, finding that these compounds significantly reduced immobility times, indicating an antidepressant effect. This study opens new avenues for the development of antidepressant drugs based on the modification of the indole structure, offering hope for more effective and targeted therapies (Karama et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 1-(1H-indol-4-yl)-N-methylmethanamine are likely to be multiple receptors, given that indole derivatives have been found to bind with high affinity to various receptors . These receptors play crucial roles in numerous biological processes, including inflammation, viral infections, cancer progression, and more .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been shown to inhibit viral activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence several biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the compound could potentially have wide-ranging effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and specific conditions within the body .
Properties
IUPAC Name |
1-(1H-indol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11-12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXOSZVHVILMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500973 | |
Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-22-2, 94980-84-4 | |
Record name | N-Methyl-1H-indole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3468-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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